molecular formula C21H17N3O4S B11116377 Methyl 4-methyl-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Methyl 4-methyl-2-({[2-(5-methylfuran-2-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B11116377
M. Wt: 407.4 g/mol
InChI Key: CREYWBKSBQMKFG-UHFFFAOYSA-N
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Description

METHYL 4-METHYL-2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a quinoline, thiazole, and furan moiety

Preparation Methods

The synthesis of METHYL 4-METHYL-2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves multiple steps, starting with the preparation of the quinoline and thiazole intermediates. The quinoline derivative can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent. The thiazole ring can be formed via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. The final step involves coupling the quinoline and thiazole intermediates with the furan derivative under appropriate conditions to form the desired compound .

Chemical Reactions Analysis

METHYL 4-METHYL-2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It has potential as a bioactive molecule due to its structural similarity to natural products.

    Medicine: It is being investigated for its potential as an anticancer agent due to its ability to interact with DNA and proteins.

    Industry: It can be used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of METHYL 4-METHYL-2-[2-(5-METHYLFURAN-2-YL)QUINOLINE-4-AMIDO]-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with various molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function, while the thiazole ring can interact with proteins, inhibiting their activity. These interactions lead to the compound’s bioactivity, making it a potential therapeutic agent .

Comparison with Similar Compounds

Similar compounds include:

This compound’s unique combination of functional groups makes it a valuable target for research and development in various scientific fields.

Properties

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

methyl 4-methyl-2-[[2-(5-methylfuran-2-yl)quinoline-4-carbonyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C21H17N3O4S/c1-11-8-9-17(28-11)16-10-14(13-6-4-5-7-15(13)23-16)19(25)24-21-22-12(2)18(29-21)20(26)27-3/h4-10H,1-3H3,(H,22,24,25)

InChI Key

CREYWBKSBQMKFG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=NC(=C(S4)C(=O)OC)C

Origin of Product

United States

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